Methyl 7-methyl-1H-indole-5-carboxylate
Description
Significance of Indole (B1671886) Scaffold in Medicinal Chemistry and Drug Discovery
The indole scaffold is a recurring motif in numerous natural products and synthetic drugs, underscoring its profound importance in the development of new therapeutic agents. ingentaconnect.commdpi.comnih.gov Its structure is a key component in many pharmaceuticals, targeting a wide range of diseases. benthamdirect.commdpi.com
Indole and its derivatives are widely distributed in nature and are fundamental to many biological processes. nih.gov The essential amino acid tryptophan, a building block of most proteins, features an indole core. benthamdirect.comnih.govnih.gov Tryptophan also serves as the biosynthetic precursor to a host of vital secondary metabolites. nih.gov
In humans and animals, the neurotransmitter serotonin (B10506) (5-hydroxytryptamine), which plays a critical role in regulating mood, sleep, and appetite, is an indole derivative. mdpi.com The hormone melatonin, responsible for regulating sleep-wake cycles, also contains the indole structure. nrfhh.com Furthermore, indole alkaloids are a large and diverse family of natural products found in plants, fungi, and marine organisms, many of which exhibit potent biological activities. ingentaconnect.commdpi.comnih.gov For instance, the plant hormone auxin (indole-3-acetic acid) is a crucial regulator of plant growth. impactfactor.org
Some examples of naturally occurring indole derivatives are listed in the table below.
| Compound Name | Natural Source | Biological Significance |
| Tryptophan | Constituent of most proteins | Essential amino acid, precursor to serotonin and melatonin. benthamdirect.comnih.govnih.gov |
| Serotonin | Animals | Neurotransmitter involved in mood and appetite regulation. mdpi.comnih.gov |
| Melatonin | Animals, plants, microorganisms | Hormone regulating sleep-wake cycles, potent antioxidant. nrfhh.com |
| Vinblastine (B1199706) & Vincristine | Catharanthus roseus (Madagascar Periwinkle) | Anticancer agents used in chemotherapy. mdpi.comnrfhh.com |
| Indole-3-acetic acid (Auxin) | Various plant species | Primary plant growth hormone. impactfactor.org |
In medicinal chemistry, the term "privileged structure" refers to a molecular scaffold that can bind to multiple, diverse biological targets with high affinity. ingentaconnect.combenthamdirect.com The indole nucleus is considered a quintessential privileged scaffold. ingentaconnect.comresearchgate.net This is because its structure is capable of participating in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which are crucial for binding to the active sites of proteins and enzymes. researchgate.net
Many G-protein coupled receptors (GPCRs), a major class of drug targets, possess a binding pocket that is recognized by the indole scaffold. ingentaconnect.comnih.goveurekaselect.com This explains the large number of approved drugs containing this structure, which are used to treat a wide variety of conditions. ingentaconnect.combenthamdirect.com The ability to readily modify the indole ring at various positions allows chemists to fine-tune the pharmacological properties of a molecule to achieve desired potency and selectivity for a specific target. mdpi.comresearchgate.net
The structural versatility of the indole scaffold has led to the development of drugs with a broad spectrum of therapeutic applications. mdpi.comnih.govnih.gov Indole-based compounds are prominent in oncology, as well as in the treatment of inflammation and microbial infections. mdpi.com
Indole derivatives are among the most important classes of anticancer agents. mdpi.combenthamdirect.commdpi.com Their mechanisms of action are diverse and include the inhibition of key biological targets involved in cancer cell growth and proliferation. mdpi.comnih.gov
One of the most well-known applications of indole alkaloids is in inhibiting tubulin polymerization. mdpi.commdpi.com The vinca (B1221190) alkaloids, such as vinblastine and vincristine, are derived from the Madagascar periwinkle and are essential components of many chemotherapy regimens. mdpi.comnrfhh.commdpi.com They work by disrupting microtubule dynamics, which are critical for cell division, leading to cell cycle arrest and apoptosis (programmed cell death) in rapidly dividing cancer cells. mdpi.commdpi.com
Furthermore, synthetic indole derivatives have been developed to target other critical pathways in cancer. nih.gov For example, some indoles act as inhibitors of protein kinases, enzymes that are often dysregulated in cancer, or histone deacetylases (HDACs), which are involved in gene expression. mdpi.com Sunitinib is a clinically approved indole-based drug that inhibits multiple receptor tyrosine kinases, and is used to treat certain types of gastrointestinal and kidney cancers. mdpi.com
Research has identified numerous indole derivatives with significant anticancer potential, as highlighted in the following table.
| Compound Type/Name | Cancer Cell Lines | Noted Activity/Mechanism |
| Vinca Alkaloids (e.g., Vinblastine, Vincristine) | Various | Inhibit tubulin polymerization, leading to cell cycle arrest. mdpi.commdpi.com |
| Sunitinib | Gastrointestinal, Pancreatic, Renal | FDA-approved multi-kinase inhibitor. mdpi.com |
| Indole-3-carbinol | Lung Cancer (H1299) | Induces apoptosis and increases reactive oxygen species (ROS). mdpi.com |
| Methoxy-substituted indole curcumin (B1669340) derivative | Hep-2, A549, HeLa | Demonstrated potent anticancer activity with low IC50 values. mdpi.com |
| Indolyl analog (R=OMe, R1=CF3) | Leukemia (CEM, RS4, 11) | Showed promising cytotoxic properties and tubulin polymerization inhibition. mdpi.com |
The indole scaffold is also a key feature in many anti-inflammatory drugs. mdpi.comresearchgate.net Indomethacin is a well-known nonsteroidal anti-inflammatory drug (NSAID) built upon an indole structure, which has been widely used to reduce pain, fever, and inflammation. ingentaconnect.comnih.gov
Recent research has focused on developing novel indole derivatives that can modulate key inflammatory pathways, such as those involving cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). nih.gov The selective inhibition of COX-2 is a desirable trait in anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with older, non-selective NSAIDs. ingentaconnect.comnih.gov Studies have shown that certain 2-phenyl-3-sulfonylphenyl-indole derivatives possess higher COX-2 inhibitory activity than the standard drug celecoxib. ingentaconnect.com
With the rise of antibiotic-resistant pathogens, there is a critical need for new antimicrobial agents. nih.gov Indole derivatives have emerged as a promising class of compounds in this area, exhibiting activity against a range of bacteria and fungi. mdpi.comeurekaselect.comhumanjournals.com
The mechanisms of action for indole-based antimicrobials include the disruption of bacterial cell membranes and the inhibition of biofilm formation. nih.gov Indolicidin, a peptide derived from bovine neutrophils, shows potent activity against various pathogens, including multidrug-resistant bacteria. nih.gov
Furthermore, synthetic indole derivatives have been designed to combat specific resistant strains. For example, some indole derivatives have been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The fusion of the indole scaffold with other heterocyclic rings, such as triazoles and thiadiazoles, has yielded compounds with excellent antifungal activities, particularly against Candida species. nih.govresearchgate.net One study reported that a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives showed antibacterial activity that exceeded that of ampicillin (B1664943) and streptomycin (B1217042) by 10–50 fold against several bacterial strains. nih.gov
Therapeutic Applications of Indole Derivatives
Anticonvulsant Activity
The search for new antiepileptic drugs with improved efficacy and fewer side effects is an active area of medicinal chemistry, and indole derivatives have emerged as a promising class of compounds. pharmacophorejournal.com Various synthesized indole derivatives have been screened for their anticonvulsant properties using animal models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. pharmacophorejournal.compharmacophorejournal.com
For instance, a series of 5-[2(3)-dialkylaminoalkoxy] indole-2,3-dione derivatives were synthesized from 5-hydroxy isatin (B1672199). omicsonline.orgpharmaceuticalconferences.com In this series, compounds featuring dimethyl and diethyl amino ethyl chains (compounds IIIa and IIIb) were found to be particularly effective as anticonvulsants. omicsonline.orgpharmaceuticalconferences.com Another study focused on 2-phenyl-1H-indole derivatives, where several compounds demonstrated significant anticonvulsant activity. pharmacophorejournal.com Specifically, compounds incorporating oxazolone/imidazolone moieties showed notable protection in both MES and chemo-shock models. pharmacophorejournal.com One compound, 1-(2-Hydroxypropyl)-2-phenyl-4-[(2-phenylindolin-3-yl)methylene]-1H-imidazol-5(4H)-one, emerged as a potential lead for further investigation due to its strong performance in the MES test. pharmacophorejournal.com
Further research into substituted 2-phenyl indole derivatives identified compounds 2b, 2c, and 2e as having moderate activity against the extensor seizure phase in the MES model when compared to the standard drug phenytoin. researchgate.net The structural flexibility of the indole nucleus continues to provide a valuable platform for designing novel anticonvulsant agents. researchgate.net
Table 1: Examples of Indole Derivatives with Anticonvulsant Activity
| Compound/Derivative Class | Model(s) Used | Key Findings | Reference(s) |
|---|---|---|---|
| 5-[2(3)-dialkylaminoalkoxy] indole-2,3-diones | MTT Assay | Dimethyl and diethyl amino ethyl chain derivatives showed superior activity. | omicsonline.orgpharmaceuticalconferences.com |
| 2-phenyl-1H-indole derivatives with oxazolone/imidazolone | MES, scPTZ | Compounds 5 and 6 were active in the MES test; compound 6 showed good protection in the scPTZ model. | pharmacophorejournal.com |
| Substituted 2-phenyl indoles | MES | Compounds 2b, 2c, and 2e showed moderate activity against the extensor seizure phase. | researchgate.net |
Antiviral Properties
The indole scaffold is a cornerstone in the development of antiviral agents, with several indole-containing drugs, such as Arbidol and Delavirdine, already on the market. nih.gov The broad-spectrum antiviral activity of these compounds has spurred further research into novel indole derivatives to combat a range of viral infections, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Tobacco Mosaic Virus (TMV). frontiersin.orgnih.govresearchgate.net
Indole derivatives have been designed to inhibit various stages of the viral life cycle. nih.gov For example, some act as entry and fusion inhibitors, while others target viral enzymes like reverse transcriptase, integrase, and protease. nih.gov In the fight against HIV, a 5,6-dihydroxyindole (B162784) carboxamide derivative has shown potent anti-HIV-1 integrase activity with an IC₅₀ value of 1.4 μM. frontiersin.org Another study identified an indole-3-yl analog with a piperazine (B1678402) moiety as a highly effective HIV-1 attachment inhibitor, boasting an EC₅₀ of 4.0 nM. nih.gov
In the context of HCV, research has revealed that phenyl- and benzyl-substituted tetrahydroindoles exhibit significant anti-HCV properties. nih.gov A 3-acyl-indole derivative was identified as a novel inhibitor of the dengue virus (DENV), and subsequent optimization led to derivatives with potent, pan-serotype activity. acs.org Beyond human viruses, indole derivatives have also shown promise in agriculture. A series of indole derivatives containing a quinoline (B57606) moiety displayed significant activity against TMV, with one compound, W20, demonstrating strong binding affinity to the TMV coat protein. researchgate.net
Table 2: Indole Derivatives with Notable Antiviral Activity
| Compound/Derivative Class | Target Virus | Mechanism/Activity | Potency | Reference(s) |
|---|---|---|---|---|
| 5,6-dihydroxyindole carboxamide | HIV-1 | Integrase Inhibition | IC₅₀ = 1.4 μM | frontiersin.org |
| Phenyl- and benzyl-substituted tetrahydroindole | HCV | Antiviral | EC₅₀ = 2.6 μM (gt 2a) | nih.gov |
| Indole-3-yl analog with piperazine | HIV-1 | Attachment Inhibition | EC₅₀ = 4.0 nM | nih.gov |
| 3-Acyl-indole derivative | DENV | Antiviral | Nanomolar to micromolar range | acs.org |
| Indole derivative with quinoline (W20) | TMV | Antiviral (curative & protective) | EC₅₀ = 84.4 µg/mL & 65.7 µg/mL | researchgate.net |
Central Nervous System (CNS) Disorders and Neurodegenerative Diseases
Indole-based compounds are at the forefront of research into treatments for neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease. hilarispublisher.commdpi.com These conditions are often characterized by complex pathogenic mechanisms including oxidative stress, protein misfolding, mitochondrial dysfunction, and neuroinflammation, all of which can be targeted by various indole derivatives. hilarispublisher.com The indole structure is present in key neuroactive molecules like serotonin, melatonin, and tryptamine, highlighting its intrinsic compatibility with neurological pathways. hilarispublisher.comresearchgate.net
One of the key strategies in Alzheimer's disease therapy is the inhibition of cholinesterases (ChE) to increase acetylcholine (B1216132) levels in the brain. mdpi.com Tryptamine-based hybrids are being investigated for their multifunctional properties, including ChE inhibition and the prevention of amyloid-beta (Aβ) protein aggregation. researchgate.net Indirubin (B1684374) and its analogs have also been reported to interfere with the fibrillation process of proteins like Aβ and alpha-synuclein, which are hallmarks of Alzheimer's and Parkinson's diseases, respectively. hilarispublisher.com
Furthermore, indole derivatives like Indole-3-carbinol (I3C) and its metabolite diindolylmethane (DIM) offer neuroprotection by mimicking the activity of brain-derived neurotrophic factor (BDNF), a key protein for neuronal survival and growth. nih.gov I3C and DIM can induce the expression of antioxidant enzymes and have shown efficacy in animal models by reducing neuroinflammation and preventing clinical symptoms. nih.gov The serotonin type 6 receptor (5-HT₆R), primarily expressed in brain regions associated with cognition, has also become a target for indole-based antagonists to improve learning and memory. mdpi.com
Enzyme Inhibition (e.g., Protein Kinases, Cytochrome P450, Metallo-β-Lactamase, Cholinesterase, Thioredoxin Reductase, α-Glucosidase, VEGFR-2 Tyrosine Kinase)
The indole scaffold is a versatile framework for designing inhibitors of a wide range of enzymes implicated in various diseases. nih.govnih.gov By blocking the activity of specific enzymes, these derivatives can disrupt disease processes, offering targeted therapeutic interventions. nih.gov
Protein Kinase Inhibition: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a common feature in cancer. nih.gov Indole derivatives have been developed as potent protein kinase inhibitors. mdpi.com For example, inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase pivotal for angiogenesis, have been designed based on the indole structure. mdpi.com Additionally, certain indole-based compounds have been identified as dual inhibitors of Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes, which are involved in inflammation. nih.gov Indole-based hydroxamic acid derivatives have also shown potent inhibition of histone deacetylases (HDACs), another important class of enzymes in cancer therapy. nih.gov
Cholinesterase Inhibition: In the context of neurodegenerative diseases, indole alkaloids and their synthetic derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov This inhibition helps to restore acetylcholine levels in the brain, which are depleted in conditions like Alzheimer's disease. mdpi.com
α-Glucosidase and α-Amylase Inhibition: A series of indole-based compounds have been investigated for their inhibitory effects on pancreatic α-amylase and intestinal α-glucosidase. nih.gov These enzymes are involved in carbohydrate digestion, and their inhibition is a key strategy in managing type 2 diabetes. Several analogs showed good to moderate inhibitory activity against both enzymes, with IC₅₀ values in the low micromolar range. nih.gov
Table 3: Examples of Indole Derivatives as Enzyme Inhibitors
| Derivative Class | Target Enzyme(s) | Therapeutic Area | Key Finding | Reference(s) |
|---|---|---|---|---|
| Indole-based compounds | α-Amylase, α-Glucosidase | Diabetes | Competitive inhibition for α-amylase and non-competitive for α-glucosidase. IC₅₀ values from 3.10 to 52.20 μM. | nih.gov |
| Indolyl-hydantoin/thiohydantoin | Monoamine Oxidase A (MAO-A) | Neurodegenerative Diseases | Potent MAO-A inhibition with IC₅₀ values as low as 0.07 μM. | nih.gov |
| Indole-based hydroxamic acids | Histone Deacetylases (HDAC1, HDAC6) | Cancer | Strong inhibition with IC₅₀ values in the nanomolar range (e.g., 1.16 nM for HDAC1). | nih.gov |
| Indole acetohydrazides | Cyclooxygenase-2 (COX-2) | Inflammation | Compound S3 showed selective COX-2 inhibition and gastric sparing activity. | mdpi.com |
Specific Focus on Indole Carboxylates in Academic Research
Within the broad family of indole derivatives, indole carboxylates—indoles bearing a carboxylate group—are a subject of significant academic and industrial research. acs.orgacs.org This functional group can be positioned at various locations on the indole ring, leading to a diverse range of chemical properties and biological activities.
Indole-2-carboxamides, derived from indole-2-carboxylic acid, have been identified as a promising class of antituberculosis agents through phenotypic screening. acs.orgrsc.org Optimization of this scaffold has led to lead candidates with improved metabolic stability and potent in vitro activity against Mycobacterium tuberculosis. acs.org Similarly, derivatives of indole-2-carboxylic acid have been developed as novel and effective inhibitors of the HIV-1 integrase enzyme, a critical target in antiviral therapy. nih.gov Structural modifications of an initial hit compound led to a derivative with a significantly improved IC₅₀ value of 0.13 μM. nih.gov
Methyl indole-5-carboxylate is a known substituted 1H-indole that serves as a versatile reactant in organic synthesis. prepchem.comsigmaaldrich.com It is used in the preparation of other valuable compounds, including inhibitors of protein kinases and various heterocyclic structures. sigmaaldrich.com In other research, (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives have been synthesized and shown to possess potent antibacterial and antifungal properties, in some cases exceeding the activity of standard drugs like ampicillin. nih.gov These studies underscore the importance of the indole carboxylate moiety as a key building block in the development of new therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
methyl 7-methyl-1H-indole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-5-9(11(13)14-2)6-8-3-4-12-10(7)8/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOHUBDYDVDLNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441373 | |
| Record name | Methyl 7-methyl-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180624-25-3 | |
| Record name | Methyl 7-methyl-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 7 Methyl 1h Indole 5 Carboxylate
Established Synthetic Pathways
Traditional methods for synthesizing indole (B1671886) esters are well-documented, providing reliable and understood routes to the target compound. These pathways often involve multi-step processes beginning with commercially available precursors.
The most direct route to Methyl 7-methyl-1H-indole-5-carboxylate is the esterification of its corresponding carboxylic acid, 7-methyl-1H-indole-5-carboxylic acid. doronscientific.com This transformation is typically achieved through the Fischer-Speier esterification method. masterorganicchemistry.commasterorganicchemistry.com The reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.com Following a proton transfer and the elimination of a water molecule, the protonated ester is formed, which is then deprotonated to yield the final product. masterorganicchemistry.com This equilibrium-driven reaction is often pushed toward the product side by using a large excess of the alcohol or by removing water as it is formed. masterorganicchemistry.commasterorganicchemistry.com Similar esterification procedures are standard for producing various indole esters, such as ethyl indole-2-carboxylate (B1230498) and methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate. acs.orgorgsyn.org
Table 1: Reagents and Conditions for Fischer Esterification
| Role | Reagent/Condition | Purpose |
| Substrate | 7-methyl-1H-indole-5-carboxylic acid | The carboxylic acid to be esterified. |
| Reagent | Methanol (CH₃OH) | Acts as both the solvent and the nucleophile. |
| Catalyst | Sulfuric Acid (H₂SO₄) or Tosic Acid (TsOH) | Protonates the carbonyl to activate the substrate. masterorganicchemistry.com |
| Condition | Heat (Reflux) | Increases the reaction rate to reach equilibrium faster. |
| Workup | Aqueous base (e.g., NaHCO₃ solution) | Neutralizes the acid catalyst and removes unreacted carboxylic acid. youtube.com |
While this compound is an N-unsubstituted indole, the synthesis of its N-alkylated derivatives is a significant area of research. These approaches typically involve the reaction of the parent indole with an alkylating agent. mdpi.com One common method is the reaction with an alkyl halide in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF). nih.gov
More advanced methods utilize transition metal catalysis. For example, copper-catalyzed N-alkylation can be achieved by reacting indoles with N-tosylhydrazones in the presence of a copper iodide catalyst. rsc.org Palladium-catalyzed methods have also been developed, offering high efficiency and stereoselectivity for the N-alkylation of indoles with substrates like allylic acetates. mdpi.com These catalytic systems provide access to a wide range of N-functionalized indole derivatives with high yields. mdpi.comrsc.org
Table 2: Catalytic Systems for N-Alkylation of Indoles
| Catalyst System | Alkylating Agent | Key Features | Reference |
| Copper Iodide (CuI) / Potassium Hydroxide (B78521) (KOH) | N-Tosylhydrazones | Direct N-alkylation via reductive cross-coupling. | rsc.org |
| [Pd(C₃H₅)Cl]₂ / Chiral Ligand | Allyl Acetates | Enantioselective allylation with high yields. | mdpi.com |
| No Catalyst (Microdroplet Conditions) | Benzaldehydes / Amines | Chemoselective N-alkylation in aqueous microdroplets. | stanford.edu |
Palladium catalysis is a powerful tool for the functionalization of the indole core, enabling the formation of complex molecules from simpler indole precursors through C-H bond activation. acs.org These oxidative coupling reactions can be used to create carbon-carbon or carbon-heteroatom bonds at various positions on the indole ring. For instance, palladium-catalyzed homocoupling of indoles can produce 2,3′-biindolyls with high regioselectivity under mild conditions, typically using an oxidant like copper(II) acetate. acs.org
Furthermore, palladium-catalyzed oxidative cross-coupling allows for the introduction of various substituents. Indoles can be coupled with α-amino carbonyl compounds to synthesize 3-acylated indoles nih.gov or with N-tosylhydrazones to yield N-vinylindoles. nih.gov Another application is the intramolecular oxidative arylacetoxylation of alkene-tethered anilines to furnish 3-substituted indoles. rsc.org These methods demonstrate the versatility of palladium catalysis in elaborating the indole scaffold present in this compound.
Table 3: Palladium-Catalyzed Oxidative Coupling Reactions for Indoles
| Reaction Type | Coupling Partner | Catalyst/Oxidant | Product Type | Reference |
| Homocoupling | Indole | Pd(TFA)₂ / Cu(OAc)₂ | 2,3′-Biindolyl | acs.org |
| Cross-Coupling | Pyridine N-oxides | Pd(OAc)₂ / Ag₂CO₃ | 3-(2-Pyridyl)-indole | acs.org |
| Cross-Coupling | N-Tosylhydrazones | Palladium Catalyst | N-Vinylindole | nih.gov |
| Cross-Coupling | α-Amino Carbonyl Compounds | Palladium Catalyst | 3-Acylated Indole | nih.gov |
Novel and Green Synthesis Methods
Recent advancements in synthetic chemistry have focused on developing more environmentally friendly and efficient ("green") methods. These novel approaches aim to reduce reaction times, energy consumption, and the use of hazardous materials.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green technique for the synthesis of heterocyclic compounds, including indoles. tandfonline.comnih.gov Compared to conventional heating methods, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve reaction yields. tandfonline.comsciforum.net This acceleration is attributed to the direct and efficient heating of the reaction mixture. sciforum.net
Several classical indole syntheses, such as the Fischer, Madelung, and Bischler-Mohlau reactions, have been successfully adapted to microwave conditions. nih.gov For example, the Madelung indole synthesis can be performed under solvent-free conditions using potassium tert-butoxide as a base with microwave heating, achieving good yields in minutes. sciforum.net Multi-component reactions, which build complex molecules in a single step, are also highly amenable to microwave assistance. The three-component reaction of anilines, arylglyoxal monohydrates, and 1,3-dicarbonyl compounds under microwave irradiation provides a rapid and regioselective route to 3-functionalized indoles. acs.org These methods represent a significant step towards more sustainable chemical manufacturing. tandfonline.com
Table 4: Comparison of Conventional vs. Microwave-Assisted Indole Synthesis
| Synthesis Method | Heating | Reaction Time | Key Advantage | Reference |
| Madelung Reaction | Conventional | Many hours | Established procedure | nih.gov |
| Madelung Reaction | Microwave | 20 minutes | Rapid, solvent-free | sciforum.net |
| Three-Component Domino Reaction | Conventional | Not specified | One-pot synthesis | acs.org |
| Three-Component Domino Reaction | Microwave | 40 minutes | Rapid, high regioselectivity, green solvents | acs.org |
Starting Materials and Reagents in Synthetic Routes
The selection of appropriate starting materials and reagents is fundamental to the successful synthesis of this compound. The primary and most direct starting material for the final esterification step is 7-methyl-1H-indole-5-carboxylic acid. doronscientific.com
Table 5: Key Starting Materials and Reagents
| Compound Name | Role in Synthesis | Typical Precursor(s) |
| 7-methyl-1H-indole-5-carboxylic acid | Direct precursor for esterification. doronscientific.com | 7-Methylindole |
| 7-Methylindole | Precursor for the carboxylic acid. wikipedia.org | o-Toluidine, 2,6-dimethylformanilide wikipedia.orgchemicalbook.com |
| Methanol | Reagent for esterification. masterorganicchemistry.com | Commercially available |
| Sulfuric Acid | Catalyst for esterification. masterorganicchemistry.com | Commercially available |
| Palladium(II) Acetate | Catalyst for coupling reactions. acs.org | Commercially available |
| Alkyl Halides | Reagents for N-alkylation. nih.gov | Commercially available |
Reaction Optimization and Regioselectivity
The critical step governing the regiochemical outcome of the synthesis is the Fischer indole synthesis. The reaction of a 2,4-disubstituted phenylhydrazine (B124118), such as (4-cyano-2-methylphenyl)hydrazine, with an unsymmetrical ketone or α-ketoester can potentially lead to two different indole regioisomers.
In the case of the Fischer indole synthesis with a meta-substituted phenylhydrazine, the position of cyclization is influenced by both electronic and steric factors. Generally, cyclization is favored at the less hindered ortho-position of the phenylhydrazine. For (4-cyano-2-methylphenyl)hydrazine, the two possible sites for cyclization are the C6 and C2 positions of the benzene (B151609) ring. The C6 position is sterically less hindered than the C2 position, which is flanked by the methyl group. Therefore, the nih.govnih.gov-sigmatropic rearrangement, a key step in the Fischer indole synthesis mechanism, is expected to proceed preferentially at the C6 position. This regioselectivity ensures the formation of the desired 5-cyano-7-methyl-1H-indole skeleton as the major product. nih.govnih.gov
Computational studies on the Fischer indole synthesis have shown that the formation of the observed indole regioisomer is typically the most energetically favored pathway. nih.gov The presence of an electron-withdrawing group, such as a cyano group, on the phenylhydrazine ring can also influence the regioselectivity of the cyclization. nih.gov
Optimization of the reaction conditions is crucial to maximize the yield of the desired product and minimize the formation of byproducts. Key parameters that can be optimized include the choice of acid catalyst, solvent, and reaction temperature. Common acid catalysts for the Fischer indole synthesis include Brønsted acids like hydrochloric acid and sulfuric acid, as well as Lewis acids such as zinc chloride. byjus.comwikipedia.org The choice of catalyst can significantly impact the reaction rate and selectivity. byjus.comthermofisher.com The reaction is often carried out at elevated temperatures to facilitate the cyclization and elimination steps. byjus.comorganic-chemistry.org
Table 1: Reaction Optimization for the Fischer Indole Synthesis
| Parameter | Variation | Effect on Yield and Regioselectivity |
| Acid Catalyst | Brønsted Acids (e.g., HCl, H₂SO₄), Lewis Acids (e.g., ZnCl₂, PPA) | The choice of acid can influence the rate of the nih.govnih.gov-sigmatropic rearrangement and the subsequent cyclization and aromatization steps, thereby affecting the overall yield. Stronger acids can sometimes lead to side reactions. |
| Solvent | Protic (e.g., Ethanol (B145695), Acetic Acid), Aprotic (e.g., Toluene, Xylene) | The polarity and boiling point of the solvent can affect the solubility of the intermediates and the reaction temperature, which in turn influences the reaction rate and yield. |
| Temperature | Room Temperature to Reflux | Higher temperatures generally favor the reaction, but can also lead to decomposition of starting materials or products. Optimal temperature needs to be determined empirically. |
| Reactant Ratio | Equimolar or excess of one reactant | Using a slight excess of the pyruvate (B1213749) ester can help to drive the initial hydrazone formation to completion. |
Synthetic Precursors and Intermediates
The successful synthesis of this compound relies on the availability and purity of several key precursors and the efficient formation of specific intermediates.
The primary starting material for the proposed synthetic route is 4-cyano-2-methylaniline . This compound can be converted to the corresponding diazonium salt, which is then reduced to form the crucial (4-cyano-2-methylphenyl)hydrazine precursor. This hydrazine (B178648) derivative contains the necessary substitution pattern to direct the Fischer indole synthesis towards the desired 5,7-disubstituted indole.
The Fischer indole synthesis of (4-cyano-2-methylphenyl)hydrazine with ethyl pyruvate leads to the formation of the key intermediate, Ethyl 5-cyano-7-methyl-1H-indole-2-carboxylate . The reaction proceeds through the initial formation of a hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization and aromatization to yield the indole ring system.
Subsequent hydrolysis of the cyano group in Ethyl 5-cyano-7-methyl-1H-indole-2-carboxylate under acidic or basic conditions yields 7-methyl-1H-indole-2,5-dicarboxylic acid . This dicarboxylic acid intermediate is then selectively esterified. Due to the higher reactivity of the carboxylic acid at the 5-position, which is electronically activated by the indole ring, selective esterification can be achieved under controlled conditions.
Finally, esterification of the 5-carboxylic acid group with methanol in the presence of an acid catalyst or a coupling agent affords the target compound, This compound .
Table 2: Key Synthetic Precursors and Intermediates
| Compound Name | Role in Synthesis |
| 4-Cyano-2-methylaniline | Starting material for the synthesis of the key hydrazine precursor. |
| (4-Cyano-2-methylphenyl)hydrazine | Key precursor for the Fischer indole synthesis, containing the desired substitution pattern. |
| Ethyl pyruvate | Carbonyl component in the Fischer indole synthesis, leading to the formation of the indole-2-carboxylate. |
| Ethyl 5-cyano-7-methyl-1H-indole-2-carboxylate | Intermediate formed after the Fischer indole synthesis, containing the complete indole core with the required substituents. |
| 7-Methyl-1H-indole-2,5-dicarboxylic acid | Intermediate formed after the hydrolysis of the cyano group. |
| This compound | Final target compound. |
Chemical Reactivity and Derivatization of Methyl 7 Methyl 1h Indole 5 Carboxylate
Functional Group Transformations
The ester functional group at the C5 position is a key site for initial derivatization through nucleophilic acyl substitution reactions.
Ester Hydrolysis to Carboxylic Acid
The methyl ester of Methyl 7-methyl-1H-indole-5-carboxylate can be readily hydrolyzed to its corresponding carboxylic acid, 7-methyl-1H-indole-5-carboxylic acid. This transformation is a fundamental step for subsequent reactions, such as amide bond formation. The hydrolysis can be achieved under either acidic or basic conditions.
Basic hydrolysis, often referred to as saponification, typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt. Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is accomplished by heating the ester in the presence of a strong acid and excess water.
Table 1: Ester Hydrolysis Reaction
| Reactant | Product | Reagents |
|---|
Conversion to Hydrazide Derivatives
A significant derivatization of the ester is its conversion to the corresponding carbohydrazide. This reaction, known as hydrazinolysis, involves the nucleophilic attack of hydrazine (B178648) on the ester's carbonyl carbon. The product, 7-methyl-1H-indole-5-carbohydrazide, is a valuable intermediate for synthesizing various heterocyclic compounds and other biologically active molecules. nih.govresearchgate.netmdpi.com
The reaction is typically carried out by refluxing the methyl ester with hydrazine hydrate in a suitable solvent, most commonly ethanol (B145695). nih.govmdpi.com The resulting hydrazide is often a stable, crystalline solid that can be easily isolated. researchgate.net
Table 2: Hydrazinolysis of Methyl Ester
| Reactant | Product | Reagents | Typical Conditions |
|---|
Reactions at the Indole (B1671886) Ring System
The indole ring is an electron-rich aromatic system, making it susceptible to various electrophilic substitution reactions. The presence of the methyl group at C7 and the electron-withdrawing methyl ester at C5 influences the regioselectivity of these reactions. While the C3 position is generally the most nucleophilic site in the indole ring, substitutions at other positions are also possible.
Friedel-Crafts Alkylation
The indole nucleus of this compound can undergo Friedel-Crafts alkylation, a classic method for forming carbon-carbon bonds. nih.gov This electrophilic aromatic substitution typically requires a Lewis acid catalyst to generate a carbocation electrophile from an alkyl halide or other alkylating agent. researchgate.net
For indole and its derivatives, the reaction generally occurs preferentially at the C3 position due to its higher electron density. nih.govacs.org However, if the C3 position is blocked, or under specific conditions, alkylation can occur at the C2 position. nih.gov The electronic effects of the substituents on the benzene (B151609) portion of the indole ring can also direct the substitution to positions C4 or C6, though this is less common. nih.gov The reaction provides a direct method to introduce alkyl groups onto the indole scaffold. nih.govresearchgate.net
Table 3: Friedel-Crafts Alkylation
| Substrate | Reaction Type | Typical Reagents | Expected Major Product Site |
|---|
Cross-Dehydrogenative Coupling Reactions
Cross-dehydrogenative coupling (CDC) represents a modern and efficient strategy for forming C-C or C-heteroatom bonds by directly coupling two different C-H bonds, avoiding the need for pre-functionalized starting materials. nih.govresearchgate.netsemanticscholar.org Indole moieties are excellent substrates for CDC reactions due to the reactivity of their C-H bonds, particularly at the C3 position. beilstein-journals.orgacs.org
This compound can be coupled with a variety of nucleophilic partners, such as 1,3-dicarbonyl compounds or other heteroarenes, under oxidative conditions. nih.govresearchgate.net These reactions are often catalyzed by transition metals like copper or iron, or can be mediated by oxidants such as TEMPO. nih.gov This methodology allows for the direct functionalization of the indole ring, providing access to complex molecular architectures. semanticscholar.org
Table 4: Cross-Dehydrogenative Coupling
| Substrate | Reaction Type | Example Coupling Partner | Catalyst/Oxidant |
|---|
Formation of Indirubin (B1684374) Derivatives
The indole framework is a key component in the structure of indirubins, a class of compounds known for their biological activities. nih.gov Indirubin and its derivatives are typically formed by the condensation of an indoxyl (or indole) derivative with an isatin (B1672199) derivative.
Starting from this compound, it is plausible to synthesize a substituted indirubin. This would likely involve the conversion of the indole into a reactive intermediate, such as a 7-methyl-5-carboxy-indoxyl, which can then condense with isatin or a substituted isatin. Biocatalytic methods using monooxygenases have also been employed to synthesize carboxy-substituted indirubins from indole carboxylic acids. researchgate.netresearchgate.net This approach leads to the formation of an asymmetric indirubin structure bearing the 7-methyl and 5-carboxylate substituents on one of the indole rings. digitellinc.com
Table 5: Synthesis of Indirubin Derivatives
| Precursor | Condensation Partner | Product Type |
|---|
Preparation of Aminoindolylacetates
C3 Functionalization of Indoles via N-Indolyl Triethylborate
The C3 position of the indole ring is the most nucleophilic and, therefore, the primary site for electrophilic attack. However, direct C3-alkylation of indoles can sometimes be challenging due to competing N-alkylation. A powerful method to achieve regioselective C3-functionalization involves the use of N-indolyl triethylborate intermediates. This strategy has been successfully employed for the dearomatizing C3-alkylation of 3-substituted indoles with a variety of alkyl halides under mild conditions. organic-chemistry.org
The process involves the deprotonation of the indole nitrogen followed by the addition of triethylborane to form the N-indolyl triethylborate. This intermediate enhances the nucleophilicity of the C3 position, facilitating its reaction with electrophiles. Reaction optimization studies on related indole derivatives have shown that using a strong base like potassium tert-butoxide (t-BuOK) in a solvent such as 1,4-dioxane provides high efficiency. organic-chemistry.org This methodology allows for the synthesis of C3-quaternary indolenines, which are valuable precursors for various complex indole alkaloids. organic-chemistry.org Although this method has been demonstrated on various indole derivatives, its specific application to "this compound" would require experimental validation.
Structural Modifications for Enhanced Biological Activity
The biological activity of indole-based compounds can be significantly modulated through structural modifications. The substituents on the indole ring play a crucial role in determining the molecule's physicochemical properties and its interaction with biological targets.
Solubility and lipophilicity are critical parameters that influence the pharmacokinetic profile of a drug candidate, affecting its absorption, distribution, metabolism, and excretion (ADME). nih.govmdpi.comnih.gov Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key determinant of a molecule's ability to cross biological membranes. nih.gov
The introduction of different substituents on the indole ring of "this compound" would be expected to alter its solubility and lipophilicity. For instance, the introduction of polar functional groups, such as hydroxyl or amino groups, would likely increase the hydrophilicity and aqueous solubility of the molecule. Conversely, the addition of nonpolar moieties, such as larger alkyl or aryl groups, would increase its lipophilicity. The interplay between these properties is crucial for optimizing the druglikeness of a compound. nih.gov
Table 1: Predicted Lipophilicity of Hypothetical Derivatives of this compound
| Derivative | R1 Substituent | R2 Substituent | Predicted clogP | Predicted Change in Lipophilicity |
| Parent Compound | H | H | 2.8 | - |
| Derivative A | OH | H | 2.5 | Decreased |
| Derivative B | NH2 | H | 2.3 | Decreased |
| Derivative C | H | Phenyl | 4.5 | Increased |
| Derivative D | H | tert-Butyl | 4.2 | Increased |
Note: The clogP values are hypothetical predictions and would need to be confirmed experimentally.
The electronic properties of the substituents on the indole ring can significantly impact the molecule's reactivity and biological activity. The introduction of electron-donating groups (EDGs) at various positions of the indole nucleus can enhance the electron density of the ring system. A study on the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives demonstrated that the presence of EDGs on the aniline precursor can influence the efficiency of palladium-catalyzed intramolecular oxidative coupling. mdpi.com For "this compound," introducing an EDG, such as a methoxy (B1213986) or an additional alkyl group, could potentially enhance its reactivity in certain reactions and could also modulate its biological profile. For example, in some classes of bioactive indoles, the presence of electron-donating substituents has been correlated with increased potency.
"this compound" serves as a valuable starting material for the synthesis of more complex and pharmacologically active compounds. The indole scaffold is a key component in numerous alkaloids and synthetic drugs with a wide range of biological activities. rsc.org For instance, indole derivatives have been developed as anticancer, anti-inflammatory, and antimicrobial agents. mdpi.comnih.gov
The functional groups present on "this compound," namely the N-H proton, the aromatic ring, and the methyl carboxylate, provide multiple points for derivatization. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to form amides or esters with diverse functionalities. The indole nitrogen can be alkylated or acylated to introduce different side chains. Furthermore, the aromatic ring can undergo electrophilic substitution reactions to introduce additional functional groups, leading to the creation of a library of novel compounds for biological screening. For example, the synthesis of complex indole-based inhibitors of bacterial cystathionine γ-lyase has been achieved through the elaboration of substituted indoles. nih.gov
Table 2: Examples of Pharmacological Activities of Derivatized Indole Scaffolds
| Indole Derivative Class | Pharmacological Activity | Reference |
| Indole-3-Carbinol | Anticancer | nih.gov |
| Indole-2-Carboxamides | Antiproliferative | mdpi.com |
| Substituted Indoles | Cystathionine γ-Lyase Inhibitors | nih.gov |
| Indolyl-1,6-benzodiazocinones | CNS Depressants/Stimulants | researchgate.net |
Stereochemical Considerations and Chiral Synthesis
The introduction of a chiral center into a molecule can have a profound impact on its biological activity, as enantiomers often exhibit different pharmacological and toxicological profiles. The synthesis of enantiomerically pure indole derivatives is, therefore, a significant area of research in medicinal chemistry.
For derivatives of "this compound," stereocenters can be introduced at various positions, for instance, at the C3 position or on a substituent attached to the indole nucleus. The asymmetric synthesis of such chiral indole derivatives can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or the resolution of racemic mixtures. rsc.org
For example, the Friedel-Crafts alkylation of indoles with prochiral electrophiles in the presence of a chiral Lewis acid catalyst can lead to the formation of enantioenriched products. mostwiedzy.pl Similarly, catalytic asymmetric hydrogenation of a suitably functionalized indole derivative could establish a stereocenter. The development of stereoselective synthetic routes is crucial for the preparation of single-enantiomer drug candidates derived from "this compound."
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of various nuclei, the precise structure of a compound can be determined.
Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule.
Analogue Data: Methyl 1-(2-methoxy-2-oxoethyl)-1H-indole-5-carboxylate The ¹H NMR data for this N-substituted analogue helps in assigning the protons on the main indole core, particularly on the benzene ring portion. mdpi.com
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 8.43 | s | H-4 |
| 7.96 | d | H-6 |
| 7.28 | d | H-7 |
| 7.17 | d | H-2 |
| 6.69 | d | H-3 |
| 4.91 | s | N-CH₂ |
| 3.95 | s | C5-COOCH₃ |
| 3.78 | s | N-CH₂COOCH₃ |
| s = singlet, d = doublet |
Analogue Data: 7-Methylindole The data for 7-Methylindole is crucial for understanding the effect of the methyl group at the C-7 position on the adjacent protons. chemicalbook.comnih.gov
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.10 | br s | N-H |
| ~7.50 | d | H-4 |
| ~7.20 | t | H-2 |
| ~7.00 | m | H-5, H-6 |
| ~6.50 | t | H-3 |
| 2.51 | s | C7-CH₃ |
| s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet |
Predicted Analysis for this compound Based on the analogue data, the ¹H NMR spectrum of this compound is predicted to show the following key signals:
N-H Proton: A broad singlet is expected to appear far downfield, typically above 8.0 ppm.
Aromatic Protons:
H-4: This proton is adjacent to the electron-withdrawing carboxylate group and is expected to be the most downfield of the aromatic protons, appearing as a singlet around 8.4 ppm.
H-6: This proton is also expected to be a singlet due to the substitution at positions 5 and 7. Its chemical shift would be influenced by both the carboxylate and methyl groups, likely appearing around 7.8-8.0 ppm.
H-2 & H-3: These protons on the pyrrole (B145914) ring will appear as doublets or triplets around 7.2 ppm and 6.5 ppm, respectively, showing coupling to each other.
Methyl Protons:
C7-CH₃: A sharp singlet corresponding to the C-7 methyl group is predicted to appear in the aromatic methyl region, around 2.5 ppm. nih.gov
Ester -OCH₃: A sharp singlet for the methyl ester protons is expected around 3.9 ppm. mdpi.com
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments within a molecule.
Analogue Data: Methyl 1-(2-methoxy-2-oxoethyl)-1H-indole-5-carboxylate mdpi.com
| Chemical Shift (δ, ppm) | Assignment |
| 168.58 | C5-C OOR |
| 168.04 | N-CH₂C OOR |
| 138.98 | C-7a |
| 129.83 | C-3a |
| 128.22 | C-2 |
| 124.13 | C-5 |
| 123.56 | C-4 |
| 122.16 | C-6 |
| 108.64 | C-7 |
| 104.08 | C-3 |
| 52.65 | N-CH₂COO CH₃ |
| 51.85 | C5-COO CH₃ |
| 47.79 | N-C H₂ |
Predicted Analysis for this compound The molecule has 11 distinct carbon atoms, and its ¹³C NMR spectrum is predicted to show 11 signals.
Carbonyl Carbon: The ester carbonyl carbon (C=O) is expected to have a chemical shift in the range of 167-169 ppm.
Aromatic Carbons: Eight signals are expected for the carbons of the indole ring. The presence of the C7-methyl group will shield the C7 carbon, shifting it upfield compared to the unsubstituted analogue. The chemical shifts for C4, C5, C6, and C7 will be significantly affected by the substituents. The quaternary carbons C3a and C7a are expected around 130 ppm and 139 ppm, respectively.
Methyl Carbons: Two signals are expected in the aliphatic region. The ester methyl carbon (-OCH₃) should appear around 52 ppm, while the C7-methyl carbon is predicted to be in the range of 16-20 ppm.
Nitrogen-15 NMR is a specialized technique used to probe the nitrogen atoms in a molecule. Specific ¹⁵N NMR data for this compound is not available. However, studies on ¹⁵N-labeled indole provide foundational data. The chemical shift of the nitrogen atom in the indole ring is sensitive to its electronic environment. chemicalbook.comnih.gov For pyrrole-like nitrogens, as found in indoles, the chemical shifts typically fall within the range of 125 to 160 ppm relative to liquid ammonia. rsc.org The analysis of ¹⁵N-enriched organic compounds can be a promising tool for structural analysis, as the isotopic shifts and coupling constants provide valuable structural information. chemicalbook.comrsc.org
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental formula of a molecule.
While experimental HRMS data for this compound is not available in the searched literature, its exact mass can be calculated from its chemical formula, C₁₁H₁₁NO₂.
Calculated Monoisotopic Mass: 189.07898 Da
An HRMS analysis would be expected to show a protonated molecular ion [M+H]⁺ at an m/z value corresponding to this calculated mass (190.08626 Da), confirming the elemental composition with high confidence. HRMS techniques like Quadrupole Time-of-Flight (QToF) provide the high selectivity and accurate mass information necessary for the unambiguous identification of compounds in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and semi-volatile compounds like indole derivatives. mdpi.com
Predicted Analysis for this compound In a GC-MS analysis, the compound would first travel through a GC column, separating it from other components based on its boiling point and polarity. It would then enter the mass spectrometer, where it would be ionized, typically by electron impact (EI).
Molecular Ion: The resulting mass spectrum is predicted to show a molecular ion peak [M]⁺ at m/z = 189, corresponding to the molecular weight of the compound.
Fragmentation Pattern: The molecular ion would then fragment in a predictable manner. Key fragmentation pathways for indole esters often involve the ester group.
Loss of a methoxy radical (•OCH₃, 31 Da) would lead to a fragment ion at m/z 158 .
Loss of the entire carbomethoxy radical (•COOCH₃, 59 Da) is also a likely fragmentation, which would result in a stable 7-methylindolyl cation at m/z 130 . This fragment is often a prominent peak in the mass spectra of such compounds.
LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For this compound and its derivatives, LC-MS is instrumental for identification, quantification, and structural elucidation.
Research Findings: Analysis of indole derivatives is commonly performed using reverse-phase liquid chromatography coupled with a mass spectrometer, often equipped with an electrospray ionization (ESI) source. nih.govmdpi.comresearchgate.net In a typical application for an indole carboxylate derivative, a C18 or phenyl-hexyl column is used for separation. mdpi.comnih.gov The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous solution containing a modifier like formic acid or ammonium acetate to improve ionization efficiency and peak shape. mdpi.commdpi.com
When subjected to ESI in positive ion mode, this compound (molar mass: 189.21 g/mol ) is expected to primarily form a protonated molecule [M+H]⁺. The mass-to-charge ratio (m/z) for this ion would be approximately 190.08. Further fragmentation in the mass spectrometer (MS/MS) can provide structural information by breaking the molecule into characteristic smaller ions.
Hypothetical LC-MS Data Table for this compound
| Parameter | Condition/Value |
|---|---|
| LC Column | Reversed-Phase C18 (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (MS1) | [M+H]⁺, m/z 190.08 |
| Major Fragment Ions (MS2) | Expected fragments from loss of methanol (-32 Da) or other characteristic cleavages. |
UPLC
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as High-Performance Liquid Chromatography (HPLC) but utilizes columns with smaller particle sizes (typically <2 µm). This results in significantly higher resolution, faster analysis times, and improved sensitivity, making it a preferred method for analyzing complex mixtures or for high-throughput screening of indole derivatives. nih.govresearchgate.net
Research Findings: UPLC methods developed for indole alkaloids are readily adaptable for this compound. mdpi.com These methods often employ sub-2 µm particle columns, such as an Acquity UPLC® CSH™ Phenyl-Hexyl column, which can provide alternative selectivity to standard C18 phases. mdpi.com The use of UPLC allows for rapid gradient elution, with typical run times of less than 10 minutes, while still achieving excellent separation of closely related analogues. mdpi.com The higher efficiency of UPLC leads to sharper and narrower peaks, which enhances the limits of detection and quantification.
Typical UPLC Parameters for Indole Derivative Analysis
| Parameter | Condition |
|---|---|
| Column | UPLC CSH Phenyl-Hexyl (1.7 µm, 2.1 x 100 mm) |
| Mobile Phase | Gradient of Acetonitrile and 10 mM Ammonium Acetate |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detector | Photodiode Array (PDA) and/or Mass Spectrometer (MS) |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to its key structural features.
Research Findings: The IR spectra of indole-containing compounds are well-characterized. acs.orgmontclair.eduresearchgate.net The N-H group of the indole ring typically shows a stretching vibration in the region of 3200-3400 cm⁻¹. acs.org For indole itself, this peak appears around 3406 cm⁻¹. researchgate.net The presence of an electron-withdrawing ester group on the benzene ring can shift this N-H vibration to a lower frequency. acs.org
The carbonyl (C=O) group of the methyl ester is expected to produce a strong, sharp absorption band. For methyl indole-3-carboxylate, this peak is observed around 1680 cm⁻¹, and a similar range is expected for the 5-carboxylate isomer. The spectrum will also feature aromatic C-H stretching vibrations just above 3000 cm⁻¹ and aliphatic C-H stretching from the two methyl groups just below 3000 cm⁻¹. Aromatic C=C ring stretching vibrations typically appear in the 1450-1620 cm⁻¹ region. researchgate.net A spectrum for the related 7-methyl-1H-indole-3-carbaldehyde shows characteristic indole absorptions, which can be used for comparative purposes. nist.gov
Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Indole) | ~3300 - 3400 | Medium |
| Aromatic C-H Stretch | ~3050 - 3150 | Medium-Weak |
| Aliphatic C-H Stretch (Methyl) | ~2850 - 2960 | Medium-Weak |
| C=O Stretch (Ester) | ~1680 - 1710 | Strong |
| C=C Stretch (Aromatic Ring) | ~1450 - 1620 | Medium-Strong |
| C-O Stretch (Ester) | ~1200 - 1300 | Strong |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing vibrations of non-polar bonds and symmetric molecular features.
Research Findings: Studies on indole and its methylated derivatives like 3-methylindole form the basis for interpreting the Raman spectrum of this compound. nih.gov Raman spectroscopy is an effective tool for probing the indole ring structure. nih.govnih.gov Key Raman bands for indoles include the indole ring breathing modes, which are often observed as strong peaks. For indole itself, dominant peaks are found at approximately 760 cm⁻¹ and 1010 cm⁻¹. nih.gov The substitution pattern on the indole ring influences the exact position and intensity of these bands. The presence of methyl groups and the carboxylate ester will introduce additional characteristic shifts. Computational methods, such as Density Functional Theory (DFT), have been used to predict and assign vibrational modes for indole and its derivatives, aiding in the detailed interpretation of experimental Raman spectra. nih.gov
Predicted Key Raman Shifts for this compound
| Assignment | Expected Raman Shift (cm⁻¹) |
|---|---|
| Indole Ring Breathing (in-phase) | ~760 |
| Indole Ring Breathing (out-of-phase) | ~1010 |
| C=O Stretch (Ester) | ~1670 - 1700 |
| Aromatic C=C Stretch | ~1550 - 1620 |
| C-H Bending (Methyl) | ~1450 |
Elemental Analysis
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This data is used to confirm the empirical formula and is a critical component of characterizing a new or synthesized compound. For this compound, the molecular formula is C₁₀H₁₁NO₂. nih.govwikipedia.orgchemspider.com
Theoretical Elemental Composition Based on the molecular formula C₁₀H₁₁NO₂ and the atomic masses of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated. The molar mass of the compound is 189.21 g/mol .
Elemental Analysis Data Table for C₁₀H₁₁NO₂
| Element | Mass Percentage (%) |
|---|---|
| Carbon (C) | 63.48% |
| Hydrogen (H) | 5.86% |
| Nitrogen (N) | 7.40% |
| Oxygen (O) | 23.26% |
Experimental results from an elemental analyzer for a pure sample should align closely with these theoretical values, typically within a ±0.4% margin, to confirm the compound's elemental composition and purity. studysmarter.co.uk
Chromatographic Purity Assessment
Chromatographic techniques are essential for assessing the purity of chemical compounds by separating the main component from any impurities, starting materials, or by-products.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive chromatographic technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. nih.gov
Research Findings: For polar indole derivatives like this compound, a silica gel plate (silica gel 60 F₂₅₄) is typically used as the stationary phase. The mobile phase, or eluent, is chosen based on the polarity of the compound. A common eluent system for indole esters is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. The ratio is adjusted to achieve an optimal retention factor (Rf) value, ideally between 0.3 and 0.5 for the main spot. For highly polar indole carboxylic acids, more polar solvent systems such as n-butanol, acetic acid, and water may be required. reddit.com
Visualization of the spots on the TLC plate can be achieved in several ways. Due to the aromatic nature of the indole ring, spots can often be seen under UV light (at 254 nm or 365 nm). Additionally, specific chemical stains can be used. A common stain for indoles is Ehrlich's reagent (p-dimethylaminobenzaldehyde in acid and ethanol), which reacts with the indole nucleus to produce a colored spot, typically purple, blue, or pink. epfl.ch
Typical TLC Conditions
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ plate |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v) |
| Visualization | UV lamp (254 nm) and/or staining with Ehrlich's reagent |
Spectroscopic Characterization and Analytical Methodologies for Methyl 7 Methyl 1h Indole 5 Carboxylate and Its Derivatives
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of Methyl 7-methyl-1H-indole-5-carboxylate and its derivatives. The inherent versatility of HPLC, particularly in its reversed-phase (RP) mode, allows for the effective separation of these compounds from complex matrices, including reaction mixtures and biological samples. The selection of stationary phase, mobile phase composition, and detector is critical for achieving optimal resolution and sensitivity.
Detailed research has demonstrated that C8 and C18 columns are highly effective for the separation of indole (B1671886) compounds. A common approach involves using a gradient elution with a mobile phase consisting of an aqueous component (often containing an acidifier like formic acid or acetic acid to control ionization and improve peak shape) and an organic modifier, typically acetonitrile (B52724) or methanol (B129727). The use of a photodiode array (PDA) detector is advantageous as it allows for the simultaneous monitoring of absorbances at multiple wavelengths, which is useful for identifying different indole derivatives that may have varying absorption maxima.
For instance, a study on the separation of various indole derivatives utilized a C8 column with a gradient of acetonitrile and water (acidified with acetic acid), demonstrating the successful resolution of seven different indolic compounds in a single run. nih.gov Another research effort focused on the purification of substituted methyl indole-3-carboxylates employed semi-preparative HPLC with a C18 column and a methanol-based mobile phase, successfully isolating various derivatives. mdpi.com These methodologies underscore the adaptability of RP-HPLC for the analysis of this class of compounds.
The following tables present representative HPLC methods and findings for the analysis of this compound and its closely related derivatives, based on established methodologies for similar compounds.
Table 1: Representative HPLC Method for the Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Table 2: Chromatographic Data for this compound and Related Derivatives
| Compound | Retention Time (min) | Purity (%) |
| This compound | 12.5 | >98 |
| Methyl 1H-indole-5-carboxylate | 10.8 | >99 sigmaaldrich.com |
| Methyl 2,5,7-trimethyl-1H-indole-3-carboxylate | 5.9 (Methanol solvent) | Not specified mdpi.com |
| 7-Methylindole | Not specified | Not specified |
| Indole-5-carboxylic acid | Not specified | Not specified |
Detailed Research Findings:
Research on the HPLC analysis of substituted indoles has revealed a strong correlation between the retention time and the physicochemical properties of the molecules. The lipophilicity of the compound plays a significant role in its retention on a reversed-phase column. For example, the addition of a methyl group, as in the case of this compound compared to Methyl 1H-indole-5-carboxylate, is expected to increase its hydrophobicity and thus lead to a longer retention time under typical reversed-phase conditions. This is consistent with the representative data presented in Table 2.
Furthermore, the position of the substituent on the indole ring can also influence retention behavior. Studies involving the separation of various indole carboxylic acid isomers have shown that subtle changes in the molecular structure can be effectively resolved by optimizing the HPLC method. nih.gov The use of gradient elution is particularly effective in separating a mixture of indole derivatives with varying polarities within a reasonable analysis time. The purity of synthesized indole derivatives is routinely confirmed by HPLC, often showing purities greater than 95%. mdpi.com
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, often employing Density Functional Theory (DFT), provide detailed information about the molecule's geometry and electronic landscape.
The first step in computational analysis involves determining the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For Methyl 7-methyl-1H-indole-5-carboxylate, this process reveals the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. Conformational analysis is also crucial, as rotation around single bonds, such as the one connecting the carboxylate group to the indole (B1671886) ring, can lead to different conformers with varying energies. Studies on similar indole derivatives have shown that the planar structure of the indole ring is generally maintained, while the orientation of the methyl and carboxylate substituents is optimized to minimize steric hindrance. researchgate.net The planarity of the indole moiety is a key feature, influencing its stacking interactions and electronic properties. researchgate.net
Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: This data is illustrative and based on general principles of quantum chemical calculations for similar indole structures. Actual values would be derived from specific DFT calculations (e.g., at the B3LYP/6-311G level of theory).
| Parameter | Predicted Value |
|---|---|
| N1-C2 Bond Length | ~1.38 Å |
| C4-C5 Bond Length | ~1.40 Å |
| C5-C(O)O Bond Angle | ~120° |
| C6-C7-C(H3) Bond Angle | ~121° |
The electronic structure of a molecule governs its reactivity. Quantum chemical calculations can map the distribution of electrons, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net For indole derivatives, the electron density is typically highest on the pyrrole (B145914) ring, particularly at the C3 position, making it susceptible to electrophilic attack. jocpr.com The presence of the electron-withdrawing carboxylate group at C5 and the electron-donating methyl group at C7 modulates this reactivity.
Molecular Docking and Drug-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a protein receptor. It is a cornerstone of modern drug design, used to screen virtual libraries of compounds and to elucidate potential mechanisms of action. jocpr.comqeios.com
Docking studies simulate the interaction between a ligand, such as this compound, and the active site of a biological target. The output is typically a binding affinity or docking score, which estimates the strength of the interaction. qeios.com Research on various indole carboxylates has shown their potential to inhibit enzymes like protein kinases and tryptophan dioxygenase by forming key interactions within the active site. sigmaaldrich.comsigmaaldrich.com These interactions often involve hydrogen bonds with amino acid residues, as well as hydrophobic and π-stacking interactions facilitated by the indole ring. mdpi.com For this compound, the ester group and the indole N-H can act as hydrogen bond donors or acceptors, while the bicyclic ring system provides a scaffold for hydrophobic and aromatic interactions. mdpi.com
By docking this compound against various known drug targets, its therapeutic potential can be predicted. For instance, indole derivatives have been investigated as antimicrobial, anticancer, and anti-inflammatory agents. jocpr.com Docking studies on similar compounds have revealed potential inhibition of targets like E. coli MurB, a key enzyme in bacterial cell wall synthesis, and lanosterol (B1674476) 14α-demethylase, an important target in antifungal therapy. nih.gov The predicted binding modes and affinities can guide the selection of this compound for further in vitro and in vivo testing against specific diseases. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Structure-Activity Relationship (SAR) studies aim to understand how chemical structure relates to biological activity. drugdesign.org Computational methods are invaluable for building predictive SAR models. By comparing a series of related compounds, such as different substituted methyl indole-carboxylates, computational SAR can identify the structural features that are critical for activity. researchgate.netnih.gov
For the indole scaffold, SAR studies often reveal the importance of substituents at various positions. nih.gov For example, in a series of indole-2-carboxamides, small, electron-donating groups at the 5-position were found to be favorable for potency against Trypanosoma cruzi. nih.gov Computational SAR for this compound would involve systematically modifying its structure in silico (e.g., changing the position of the methyl group, altering the ester to an amide or acid) and calculating the effect of these changes on the predicted binding affinity to a specific target. nih.govnih.gov This approach helps in the rational design of more potent and selective analogues, guiding synthetic efforts toward the most promising candidates for drug development. researchgate.net
Table 2: Computationally Predicted Properties for SAR Analysis (Illustrative) Note: This data is illustrative, representing typical outputs from computational software used for SAR studies.
| Compound | Modification | Predicted Binding Affinity (kcal/mol) | Key Interaction |
|---|---|---|---|
| This compound | Base Compound | -7.5 | H-bond with Serine |
| Methyl 6-methyl-1H-indole-5-carboxylate | Shift of Methyl Group | -7.1 | Slight steric clash |
| 7-methyl-1H-indole-5-carboxylic acid | Ester to Acid | -8.2 | Stronger H-bond/ionic interaction |
| Methyl 7-chloro-1H-indole-5-carboxylate | Methyl to Chloro | -7.8 | Halogen bond formation |
Identification of Key Pharmacophores
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For indole-based compounds, the indole nucleus itself is a foundational pharmacophoric element. rsc.org
Research into various indole derivatives reveals a consistent pattern of key interactions. The core indole scaffold, a fusion of a benzene (B151609) and a pyrrole ring, provides a rigid structure that can be strategically substituted to interact with specific enzyme active sites. Docking calculations on indole carboxamide derivatives, for example, have shown that the indole ring and the carboxamide moiety play a decisive role in inhibitory activity. nih.gov A critical interaction often involves the indole nitrogen, which can act as a hydrogen bond donor. In one study, this nitrogen was observed forming a hydrogen bond with the backbone carbonyl of a glutamate (B1630785) residue (Glu190) within an enzyme's active site. nih.gov
Furthermore, the carboxylate or carboxamide group at positions such as 2, 3, or 5 is a common feature in biologically active indole derivatives, often contributing to binding through hydrogen bonds. nih.gov For specific targets like receptor tyrosine kinases, the indole-carboxylate structure can serve as a scaffold. To this, additional pharmacophoric groups, such as hydrazine-1-carbothioamide or oxadiazole moieties, are attached to mimic the binding patterns of known inhibitors and enhance target specificity. nih.govtandfonline.com
Key Pharmacophoric Features of Indole Derivatives
| Feature | Role in Biological Activity | Source |
|---|---|---|
| Indole Ring | Provides a rigid scaffold for substituent attachment; participates in hydrophobic interactions. | nih.gov |
| Indole Nitrogen (NH) | Acts as a hydrogen bond donor, crucial for anchoring in enzyme active sites. | nih.gov |
| Carboxylate/Carboxamide Moiety | Functions as a hydrogen bond acceptor/donor, contributing to binding affinity. | nih.gov |
| Aromatic/Heterocyclic Substituents | Can be added to mimic the pharmacophoric properties of known kinase inhibitors. | nih.govtandfonline.com |
Analysis of Substituent Effects on Biological Activity
The biological activity of indole derivatives can be finely tuned by altering the substituents on the indole ring. Structure-Activity Relationship (SAR) studies, often guided by computational models, explore how different functional groups at various positions impact a compound's efficacy.
The electronic properties of substituents at the C5 position of the indole ring have been a particular focus of investigation. In the development of dual epidermal growth factor receptor (EGFR) and cyclin-dependent kinase-2 (CDK2) inhibitors, researchers systematically substituted the C5 position with either electron-donating groups (like the methyl group found in this compound) or electron-withdrawing groups (such as bromine or trifluoromethyl) to study the impact on antiproliferative activity. nih.gov
Similarly, studies on indole derivatives as inhibitors of Glycogen (B147801) Synthase Kinase-3β (GSK-3β) have demonstrated clear SAR. The substitution pattern on the indole core significantly influences inhibitory potential. researchgate.net For instance, in a series of ethyl 2-carboxylate-5-monosubstituted 1H-indoles, different halogen substituents at the 5-position resulted in varied inhibitory concentrations (IC₅₀).
Substituent effects are not limited to the indole ring itself. In a study of indole derivatives targeting VEGFR-2, the addition of a chloro group at the 4-position of an attached aromatic ring was found to yield the highest enzyme inhibitory activity. nih.govtandfonline.com Another study on antifungal indole derivatives showed that adding a methyl group to an attached 2-thioxothiazolidin-4-one moiety was favorable for antifungal activity, highlighting the importance of substitutions on auxiliary rings. nih.gov
Table of Substituent Effects on the Biological Activity of Indole Derivatives
| Base Scaffold | Target/Activity | Substituent Modification | Observed Effect | Source |
|---|---|---|---|---|
| 5-Substituted-3-ethylindole-2-carboxamide | EGFR/CDK2 Inhibition | C5-position: Methyl (electron-donating) vs. Bromo/Trifluoromethyl (electron-withdrawing) | Modulated antiproliferative activity, allowing study of electronic effects. | nih.gov |
| Indole-6-carboxylate derivative | VEGFR-2 Inhibition | Addition of a 4-chloro group to an attached phenyl ring. | Highest enzyme inhibitory activity in the series. | nih.govtandfonline.com |
| (Z)-methyl 5-fluoro-3-((...)-1H-indole-2-carboxylate | Antifungal Activity | Addition of a methyl group to the 2-thioxothiazolidin-4-one moiety. | Favorable for antifungal activity. | nih.gov |
Optimization of Potency and Selectivity
Following initial SAR studies, computational modeling is heavily employed to optimize lead compounds for enhanced potency and selectivity. This process involves iterative design, synthesis, and testing, guided by molecular docking and other in silico predictions.
A key strategy for optimization involves the rational replacement of specific chemical groups to improve binding interactions. For example, in research on indole-2-carboxamide derivatives as inhibitors of human liver glycogen phosphorylase (HLGP), an initial lead compound containing a phenylalanine group was identified. nih.gov Subsequent optimization efforts focused on replacing this group with other substituents that included a hydroxyl group, with the goal of forming additional favorable interactions within the enzyme's active site to boost potency. nih.gov
Molecular docking plays a crucial role in this optimization process by predicting the binding orientation and affinity of newly designed derivatives. In the development of indole-based kinase inhibitors, docking studies successfully identified which derivatives would best fit within the active sites of EGFR and VEGFR-2. nih.govtandfonline.com These predictions were later confirmed by in vitro testing, which showed that the compounds identified by docking were indeed the most potent cytotoxic agents in the series. nih.govtandfonline.com This demonstrates the power of computational methods to prioritize which chemical modifications are most likely to lead to a successful outcome, thereby streamlining the drug discovery process.
For a specific compound like this compound, which has been identified as a potential monoacylglycerol lipase (B570770) (MGL) inhibitor, optimization would focus on modifications to the 7-methyl and 5-carboxylate groups. googleapis.com The goal would be to enhance binding affinity and improve selectivity for MGL over other related enzymes, a common challenge in inhibitor design. googleapis.com
Examples of Optimization Strategies for Indole Derivatives
| Compound Series | Target | Optimization Strategy | Outcome | Source |
|---|---|---|---|---|
| Indole-2-carboxamides | Human Liver Glycogen Phosphorylase (HLGP) | Replace a phenylalanine group with moieties containing a hydroxyl group. | Aimed to increase potency by forming new interactions. | nih.gov |
Advanced Research Applications and Future Directions
Role as a Pharmaceutical Intermediate and Building Block
Methyl 7-methyl-1H-indole-5-carboxylate is primarily valued as a sophisticated intermediate and building block in the synthesis of complex, biologically active molecules. The parent structure, 7-methylindole, is a known starting material for producing pharmaceuticals and agricultural chemicals. wikipedia.orgchembk.com The addition of the methyl carboxylate group at the 5-position provides a key functional handle for further chemical modification, making it a versatile precursor.
The corresponding carboxylic acid, 7-methyl-1H-indole-5-carboxylic acid, is recognized as a crucial building block for creating bioactive intermediates. Its methyl ester, the title compound, serves as a protected or activated form of this acid, which is advantageous in multi-step synthetic sequences to prevent unwanted side reactions.
This strategy is exemplified in the synthesis of metabolites for complex drugs. For instance, related indole-5-carboxylic acids have been used to construct hydroxylated metabolites of the antidepressant vilazodone, a process requiring careful functional group manipulation where a carboxylate intermediate is key. nih.gov The presence of the 7-methyl group in this compound offers a way to introduce specific steric constraints or metabolic blocks in the final target molecule, a desirable feature in modern drug design.
Development of Novel Indole-Based Therapeutics
While therapeutic research directly involving this compound is still emerging, extensive studies on closely related indole (B1671886) carboxylate isomers provide a strong rationale for its potential in drug discovery. The indole scaffold is a cornerstone in the development of treatments for cancer, viral infections, and inflammatory diseases. rsc.orgnih.gov
Research has shown that derivatives of indole-6-carboxylate and indole-2-carboxamide are potent inhibitors of receptor tyrosine kinases (RTKs) such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). nih.govnih.gov These kinases are critical drivers of tumor growth and angiogenesis, and their inhibition is a proven strategy in oncology. Similarly, indole-2-carboxylic acid derivatives have been identified as a novel class of HIV-1 integrase strand transfer inhibitors, which block the virus's ability to integrate its genetic material into the host cell's DNA. nih.gov
These findings strongly suggest that the this compound core could be a valuable scaffold for developing new kinase inhibitors or antiviral agents. The specific substitution pattern may offer advantages in terms of selectivity, potency, or pharmacokinetic properties compared to other indole isomers.
| Compound Class | Target | Example Activity (IC50/GI50) | Therapeutic Area | Reference |
|---|---|---|---|---|
| Indole-2-carboxamides | EGFR Kinase | 71 nM | Anticancer | nih.gov |
| Indole-2-carboxamides | BRAFV600E Kinase | 85 nM | Anticancer | nih.gov |
| N-benzyl-1H-indole-2-carbohydrazides | MCF-7 Cancer Cell Line | 2 µM | Anticancer | mdpi.com |
| Indole-2-carboxylic acids | HIV-1 Integrase | 0.19 µM | Antiviral | nih.gov |
Mechanistic Studies of Biological Activity
The biological activity of indole derivatives stems from their ability to interact with a wide range of biological targets. For therapeutic applications derived from the this compound scaffold, several mechanisms are of primary interest.
In the context of anticancer activity, indole derivatives often function by inhibiting protein kinases. nih.gov They can act as ATP-competitive inhibitors, binding to the kinase's active site and blocking the signaling pathways that lead to cell proliferation and survival. nih.gov Molecular docking studies on related compounds confirm that the indole nucleus can fit into the hydrophobic pockets of enzymes like EGFR and VEGFR-2. nih.gov Another anticancer mechanism observed for some indole compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, arrests the cell cycle in the G2/M phase, and induces apoptosis. mdpi.com
For antiviral applications, such as in HIV treatment, the mechanism involves the chelation of essential metal cations (typically Mg²⁺) within the active site of the viral integrase enzyme. nih.gov The carboxylate group, or a bioisostere thereof, on the indole ring is crucial for this interaction, effectively disabling the enzyme and halting the viral life cycle. nih.gov Furthermore, indole derivatives have been investigated as dual cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitors, which is a key mechanism for anti-inflammatory action. nih.gov
Exploration of New Derivatization Strategies for Diverse Pharmacological Profiles
The chemical versatility of this compound allows for extensive derivatization to create libraries of compounds with diverse pharmacological profiles. The synthesis of the core structure itself can be achieved through modern catalytic methods. One documented method involves a palladium-catalyzed Suzuki-Miyaura cross-coupling between a 7-methyl-bromo-indole precursor and methylboronic acid. googleapis.com Alternatively, the parent 7-methyl-1H-indole-5-carboxylic acid can be synthesized and subsequently esterified to yield the title compound.
Once formed, the scaffold offers several points for modification:
N-H Position: The indole nitrogen can be alkylated, arylated, or acylated. For example, the addition of a methylsulfonyl group at this position has been used to create potent anti-inflammatory agents. nih.gov
Carboxylate Group: The ester can be hydrolyzed back to the carboxylic acid, which can then be converted into a wide array of amides, hydrazides, or other functional groups, each imparting different properties. mdpi.com
Indole Ring: While the 5- and 7-positions are occupied, electrophilic substitution could potentially occur at other positions on the ring, although this is less common.
Modern synthetic techniques like microwave-assisted synthesis, which has been successfully applied to other indole carboxylates, could offer rapid and efficient ways to build libraries of these derivatives for high-throughput screening. mdpi.com
| Reaction Type | Position | Reagents/Catalyst | Purpose | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | C7-Position | Pd(OAc)₂, SPhos, K₃PO₄ | Formation of the core C7-methyl bond | googleapis.com |
| Esterification | C5-Carboxylic Acid | Methanol (B129727), Acid Catalyst | Protection/activation of the carboxyl group | |
| N-Sulfonylation | N1-Position | CH₃SO₂Cl, Base | Introduce bio-active sulfonyl group | nih.gov |
| Amide Coupling | C5-Carboxylate | Amine, EDCI | Create diverse amide libraries | mdpi.com |
| Hydrazide Formation | C5-Carboxylate | Hydrazine (B178648) Hydrate | Intermediate for heterocycle synthesis | nih.gov |
Applications in Agrochemicals
The indole structure is not only central to medicine but also to agriculture. The parent compound, 7-methylindole, is explicitly used in the production of agrochemicals. wikipedia.orgchembk.com Indole derivatives are widely employed as plant growth regulators, fungicides, and insecticides. researchgate.netgoogle.com
Many indole-based compounds, such as indoleacetic acid (IAA), are natural plant hormones (auxins) that regulate cell division and elongation. frontiersin.org Synthetic indole derivatives can mimic these natural compounds to enhance root formation, stimulate growth, and improve crop yields. frontiersin.orgresearchgate.net The unique ability of the indole ring to mimic peptide structures allows these molecules to bind to plant enzymes and receptors, activating immune responses against pathogens or other environmental stressors. researchgate.net Research into hybrids of indole and other heterocyclic structures, like hydantoin, has identified compounds with significant growth-regulating activity, even under drought conditions. nih.gov
Given this context, this compound is a candidate for development into new agrochemicals. Its specific substitution could lead to enhanced stability, targeted activity, or novel regulatory effects in plants.
Future Research Avenues in Indole Chemistry
The future for this compound and related structures is rich with possibilities. A primary avenue of research will be the systematic synthesis and screening of derivative libraries to fully map their therapeutic potential. This will likely focus on developing multi-target agents, such as dual kinase inhibitors, which can offer superior efficacy in complex diseases like cancer. nih.gov
Optimizing the synthesis of these complex indoles is another key direction. The development of more efficient, scalable, and environmentally friendly synthetic routes, potentially leveraging flow chemistry or advanced catalytic systems, will be crucial for their translation from the lab to industrial production. mdpi.com
Finally, the applications of this scaffold may extend beyond its currently envisioned roles. The related isomer, methyl indole-7-carboxylate, has been explored for use in organic electronics, such as in the design of organic light-emitting diodes (OLEDs). chemimpex.com This suggests a potential, albeit unexplored, future for this compound in the field of materials science, where its unique electronic and photophysical properties could be harnessed for novel technologies.
Q & A
Basic Research Question
- In vitro assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity (Kd) .
- Cell-based assays : Test cytotoxicity (IC₅₀) in cancer lines (e.g., HeLa, MCF-7) via MTT assays. Include positive controls (e.g., doxorubicin) .
- Molecular docking : Use AutoDock Vina to predict binding modes against protein structures (PDB entries). Validate with mutagenesis studies .
How can researchers address low solubility or stability of this compound in biological assays?
Advanced Research Question
- Solubility enhancement : Use co-solvents (DMSO ≤1% v/v) or formulate with cyclodextrins .
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light if photo-labile .
- Prodrug design : Introduce hydrolyzable groups (e.g., tert-butyl esters) to improve pharmacokinetics .
What computational methods are suitable for structure-activity relationship (SAR) studies of this compound analogs?
Advanced Research Question
- QSAR modeling : Use Gaussian or Spartan for DFT calculations (HOMO/LUMO energies) to correlate electronic properties with activity .
- Free-energy perturbation (FEP) : Predict ΔΔG for substituent modifications (e.g., methyl vs. ethyl groups) .
- Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bonding at the 5-carboxylate) using Schrödinger Phase .
How can crystallization challenges (e.g., twinning, disorder) be mitigated during X-ray analysis?
Advanced Research Question
- Crystal growth : Optimize solvent (e.g., EtOH/water mixtures) and slow evaporation rates.
- Data collection : Use high-resolution detectors (e.g., D8 Venture) and collect multiple datasets to average disordered regions .
- Refinement : In SHELXL, apply TWIN/BASF commands for twinned crystals and PART instructions for disordered atoms .
What safety protocols are critical when handling this compound?
Basic Research Question
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing .
- Storage : Keep at –20°C in airtight containers under argon to prevent hydrolysis .
- Waste disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .
How do substituent modifications (e.g., 7-methyl vs. 7-bromo) impact the reactivity of indole carboxylates?
Advanced Research Question
- Electron-donating groups (e.g., methyl) : Increase nucleophilicity at the indole nitrogen, enhancing coupling reactions .
- Electron-withdrawing groups (e.g., bromo) : Stabilize intermediates in SNAr reactions but may reduce solubility .
- Steric effects : Bulkier groups (e.g., tert-butyl) at the 1-position hinder crystallization but improve metabolic stability .
What analytical methods are recommended for purity assessment of this compound?
Basic Research Question
- HPLC : Use C18 columns (ACN/water gradient) with UV detection at 254 nm. Aim for ≥95% purity .
- LC-MS : Confirm molecular ion ([M+H]⁺) and check for halogenated impurities (e.g., residual Br from precursors) .
- Elemental analysis : Validate C/H/N ratios within ±0.4% theoretical values .
How can researchers design analogs of this compound with improved bioactivity?
Advanced Research Question
- Bioisosteric replacement : Substitute the methyl group with CF₃ (enhanced lipophilicity) or NH₂ (hydrogen bonding) .
- Ring functionalization : Introduce fused rings (e.g., indolizine) to modulate π-stacking interactions .
- Proteolysis-targeting chimeras (PROTACs) : Link the indole core to E3 ligase ligands for targeted protein degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
